
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether
Temperature: Room temperature
Reagents: Ethylmagnesium bromide, water
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of 2,2,4,4-tetramethylcyclobutanone in the presence of a suitable catalyst like palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk compound used in fragrances.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of the ethanone group.
Uniqueness
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tetramethyl-substituted cyclobutane ring provides steric hindrance, affecting its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(2,2,4,4-tetramethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7(11)8-9(2,3)6-10(8,4)5/h8H,6H2,1-5H3 |
InChI-Schlüssel |
COBIQFGVKUDFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(CC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



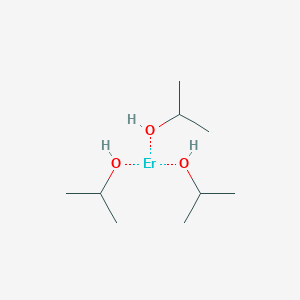
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

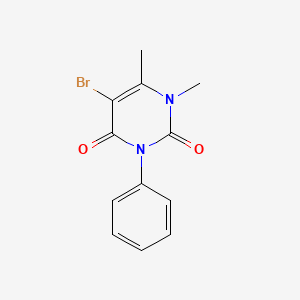


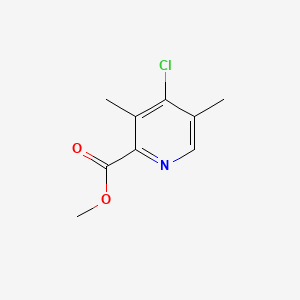
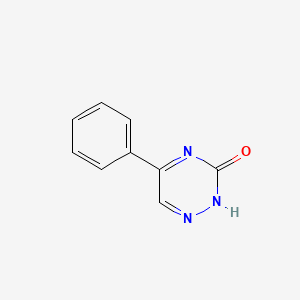
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
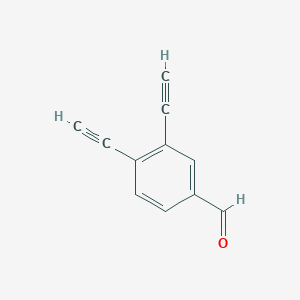
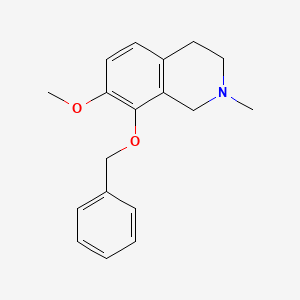
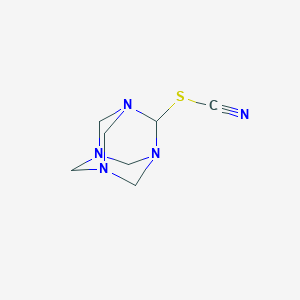
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
